molecular formula C11H16O2 B032954 1-Adamantanecarboxylic acid CAS No. 828-51-3

1-Adamantanecarboxylic acid

Cat. No. B032954
Key on ui cas rn: 828-51-3
M. Wt: 180.24 g/mol
InChI Key: JIMXXGFJRDUSRO-UHFFFAOYSA-N
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Patent
US08349533B2

Procedure details

1-adamantanecarbonyl chloride and 2-bromo-2,2-difluoroethanol were mixed in tetrahydrofuran, and ice-cooled. Triethylamine was added into the mixture, and then a typical liquid separating operation and a distillation removal of solvent were conducted, to obtain 1-adamantanecarboxylic acid=2-bromo-2,2-difluoroethyl. Next, conversion into sodium sulfinate by sodium dithionite and oxidation by hydrogen peroxide were conducted for the mixture, to obtain intended sodium 2-(1-adamantanecarbonyloxy)-1,1-difluoroethanesulfonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]12([C:11](Cl)=[O:12])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.BrC(F)(F)C[OH:17].C(N(CC)CC)C>O1CCCC1>[C:1]12([C:11]([OH:12])=[O:17])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(CO)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
ice-cooled
CUSTOM
Type
CUSTOM
Details
a typical liquid separating operation
DISTILLATION
Type
DISTILLATION
Details
a distillation removal of solvent

Outcomes

Product
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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